Raloxifene Bismethyl Ether hydrochloride

Bone Biomechanics SERM Pharmacology Metabolite Deactivation

Investigators probing SERM pharmacology need a definitive negative control to confirm ER-dependent phenotypes. Raloxifene Bismethyl Ether hydrochloride, O-methylated at both the 4´- and 6-positions, completely ablates ER binding and functional activity, providing the ideal null-phenotype comparator. • Confirms observed effects are specifically ER-mediated, eliminating off-target ambiguity. • Essential reference standard for HPLC/LC-MS/MS quantification of the Bis-Me impurity in API and drug product QC. • Supplied at ≥98% purity with full analytical documentation, supporting ANDA/DMF regulatory filings.

Molecular Formula C30H32ClNO4S
Molecular Weight 538.1 g/mol
CAS No. 84541-36-6
Cat. No. B1499833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene Bismethyl Ether hydrochloride
CAS84541-36-6
Molecular FormulaC30H32ClNO4S
Molecular Weight538.1 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl
InChIInChI=1S/C30H31NO4S.ClH/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H
InChIKeyMPPNHHUKVJDWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raloxifene Bismethyl Ether HCl – Definition & Research Identity


Raloxifene Bismethyl Ether hydrochloride is a synthetic small molecule derivative of the benzothiophene class [1]. Chemically defined as 1-(2-{4-[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy}ethyl)piperidine hydrochloride, its molecular formula is C30H32ClNO4S with a molecular weight of 538.1 g/mol . In scientific procurement, this compound is universally designated as the inactive, bis-O-methylated metabolite of the selective estrogen receptor modulator (SERM) raloxifene, in which both phenolic hydroxyl groups are absent [2]. It is primarily supplied as a high-purity (typically ≥98%) reference standard or a specialized chemical probe .

Raloxifene Bismethyl Ether HCl – Substitution Rationale


Raloxifene Bismethyl Ether cannot be considered interchangeable with its parent compound, raloxifene, or even with its regioisomeric monomethyl ether metabolites. The specific O-methylation at both the 4‘- and 6-positions fundamentally ablates estrogen receptor (ER) binding affinity, thereby completely abolishing the mixed agonist/antagonist SERM pharmacology that defines the therapeutic class [1]. This structural change creates a unique pharmacological null phenotype, making it an indispensable negative control for mechanistic studies . Its role as a specific marker in quality control also necessitates its use as an exact analytical reference standard, as even its monomethylated regioisomers (4- vs. 6-) exhibit distinct chromatographic retention times and, in some cases, residual biological activity, which would confound both bioanalytical and functional assays if substituted .

Raloxifene Bismethyl Ether HCl – Comparative Evidence


Loss of Functional Activity in Ex Vivo Bone Model

In a direct functional comparison using an ex vivo canine cortical beam model, Raloxifene Bismethyl Ether (referred to as RAL bis-Me) exhibited no effect on material toughness, in stark contrast to its parent compound Raloxifene which demonstrated a clear tissue-protective effect. This establishes Raloxifene Bismethyl Ether as a functionally inactive metabolite [1].

Bone Biomechanics SERM Pharmacology Metabolite Deactivation

Complete Loss of Estrogen Receptor Binding Affinity

The double methylation of Raloxifene's 4'- and 6-hydroxyl groups results in a complete loss of measurable binding affinity for the estrogen receptor, a finding consistently reported across multiple authoritative databases [1]. This contrasts with the high affinity of Raloxifene for both ERα and ERβ [2].

Receptor Binding Assays Estrogen Receptor Structure-Activity Relationship

Null Activity vs. 6-Monomethyl Ether Analog Potency

While Raloxifene Bismethyl Ether is a fully deactivated estrogen receptor inactive compound , its regioisomeric analog, Raloxifene 6-Monomethyl Ether, retains significant biological activity. This analog inhibits the proliferation of MCF-7 breast cancer cells with an IC50 value of 250 nM . This quantitative difference in antiproliferative potency highlights that even a single methyl group on the 6-position is sufficient to confer a level of ER antagonism, whereas the bismethylated form is completely inactive.

Antiproliferative Assays Breast Cancer Metabolite Activity

Raloxifene Bismethyl Ether HCl – Research & QC Applications


Negative Control for SERM Functional Studies

Given its proven complete lack of functional effect in ex vivo bone tissue models [1], this compound serves as the definitive negative control for any experiment investigating the estrogen receptor (ER)-dependent effects of Raloxifene or other SERMs. Its inclusion is crucial for confirming that observed phenotypes are specifically due to ER modulation and not off-target effects.

Analytical Reference Standard for Pharmaceutical QC

In pharmaceutical quality control, this compound is used as a precise reference standard for the identification and quantification of the Raloxifene Bismethyl Ether impurity in active pharmaceutical ingredients (APIs) and finished drug products. Its well-defined structure and high purity (≥98% ) ensure the accuracy of HPLC or LC-MS/MS methods, supporting regulatory compliance in ANDA and DMF filings .

Mechanistic Probe for SAR Studies

This compound is a vital tool in medicinal chemistry for mapping the pharmacophore of Raloxifene. The systematic removal of the hydroxyl groups (as compared to the parent [2]) provides clear evidence that these moieties are essential for ER binding and functional activity, offering a clear, inactive baseline against which novel analogs can be compared .

Metabolite Identification & Quantification in Bioanalysis

For pharmacokinetic and drug metabolism studies, this compound is an essential reference standard. Its unique molecular mass and retention time allow for the unequivocal identification and quantification of the Raloxifene Bismethyl Ether metabolite in complex biological matrices (e.g., plasma, urine), enabling accurate pharmacokinetic profiling of the parent drug .

Technical Documentation Hub

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